Fmoc-Arg(NO)-OH

Description

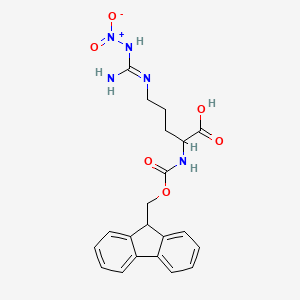

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHIKWOZKQXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Framework for Nitro Group Protection of Arginine in Fmoc Synthesis

Structural Considerations of the Nitro-Arginine Moiety in Fmoc-Arg(NO₂)-OH

The geometry of the Nω-nitroguanidinium group is central to its function as a protecting group. The core nitroguanidine (B56551) fragment is characterized by a high degree of planarity due to the delocalization of π-electrons across the N-C-N backbone and the nitro group. researchgate.net This extensive sp² hybridization and electron delocalization result in a resonance-stabilized structure. dtic.mil

| Parameter | Bond | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|---|

| Imino C-N | C=N | ~1.31 - 1.37 | |

| Amino C-N | C-N | ~1.32 - 1.36 | |

| Nitramino N-N | N-N | ~1.33 - 1.35 | |

| Nitro N-O | N-O | ~1.23 - 1.26 | |

| Guanidinium (B1211019) Angles | N-C-N | ~113 - 128 |

Electronic Effects of the Nitro Group on Guanidinium Stability and Reactivity

The arginine side chain contains a guanidinium group which is strongly basic, with a pKa of approximately 12.5 to 13.8, meaning it is fully protonated and positively charged under physiological conditions. nih.govwikipedia.org While this high basicity is often crucial for biological function, it poses challenges in peptide synthesis. The unprotected guanidinium group can interfere with coupling reactions and, more significantly, lead to side reactions.

The primary electronic effect of attaching a nitro (NO₂) group to the guanidinium moiety is a profound reduction in its basicity and nucleophilicity. The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. This property drastically lowers the pKa of the guanidinium group. drugbank.comebi.ac.uk By pulling electron density away from the guanidinium nitrogens, the nitro group makes them far less likely to act as nucleophiles.

| Derivative | Relative Tendency for δ-Lactam Formation | Stability in DMF/NBP Solution |

|---|---|---|

| Fmoc-Arg(NO₂)-OH | Very Low | Totally stable over 10 days |

| Fmoc-Arg(Pbf)-OH | Moderate | Totally stable over 10 days |

| Fmoc-Arg(Boc)₂-OH | High | Shows degradation over time |

Orthogonality Assessment of the Nitro Group within the Fmoc-Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy

A protecting group strategy is considered orthogonal if different classes of protecting groups can be removed selectively under distinct chemical conditions, without affecting other protecting groups. ub.edu In the context of Fmoc-SPPS, the temporary Nα-Fmoc group is cleaved under basic conditions (typically 20% piperidine (B6355638) in DMF), while permanent side-chain protecting groups must remain stable. mdpi.comub.edu These side-chain groups are then typically removed during the final cleavage from the resin support using strong acid, such as trifluoroacetic acid (TFA). nih.gov

The Nω-nitro group on arginine fits perfectly within this orthogonal scheme.

Stability to Base: The nitro group is completely stable to the repeated piperidine treatments required for Nα-Fmoc group removal during the elongation of the peptide chain. nih.govresearchgate.net

Stability to Acid: Unlike many common sulfonyl-based arginine protecting groups (e.g., Pmc, Pbf), the nitro group is stable to the standard final cleavage cocktail (e.g., 95% TFA). nih.govpeptide.com This stability allows for the synthesis of fully protected peptide fragments that can be used in subsequent fragment condensation strategies.

This three-tiered stability and selective removal profile establishes Fmoc-Arg(NO₂)-OH as a truly orthogonal building block for use in complex peptide synthesis. ub.edunih.gov

Methodological Aspects of Fmoc Arg No Oh Incorporation in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Fmoc-Arg(NO₂)-OH

Solid-phase peptide synthesis (SPPS) is a widely utilized technique for the assembly of peptides, and the use of Fmoc-Arg(NO₂)-OH within this framework presents specific challenges and considerations. smolecule.com

The choice of coupling reagent is critical for the efficient incorporation of Fmoc-Arg(NO₂)-OH. Common activators used in SPPS can be employed, but their effectiveness can vary. A study investigating the synthesis of liraglutide (B1674861) utilized a diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) system for coupling Fmoc-Arg(NO₂)-Gly-OH. google.com In other research, a mixture of DIC and OxymaPure was used to activate Fmoc-Arg(NO₂)-OH for coupling onto a resin-bound peptide. nih.govmdpi.com

Table 1: Comparative δ-Lactam Formation and Coupling Efficiency of Fmoc-Arginine Derivatives

| Fmoc-Arginine Derivative | δ-Lactam Formation (after 30 min) | Coupling Efficiency (after 120 min) |

|---|---|---|

| Fmoc-Arg(NO₂)-OH | Low | >99% |

| Fmoc-Arg(Pbf)-OH | High (4x greater than NO₂) | >99% |

| Fmoc-Arg(Boc)₂-OH | Very High (60%) | Low (28%) |

Data sourced from a comparative study on arginine derivatives. nih.govmdpi.com

To maximize the efficiency of incorporating Fmoc-Arg(NO₂)-OH, optimization of reaction conditions such as temperature and solvent system is crucial.

Elevated temperatures can be employed to enhance coupling efficiency, particularly when dealing with challenging sequences or alternative solvents. A study on the incorporation of various Fmoc-amino acids, including arginine derivatives, was conducted at 45°C. nih.govmdpi.com This elevated temperature was used to study the formation of δ-lactam and assess coupling efficiency. nih.govmdpi.com While specific data on the effect of a range of temperatures on Fmoc-Arg(NO₂)-OH coupling is not extensively detailed, the use of elevated temperatures in SPPS is a known strategy to overcome steric hindrance and improve reaction rates. For instance, in microwave-assisted SPPS, temperatures can reach up to 90°C, although this has been primarily studied with other arginine derivatives like Fmoc-L-Har(Pbf)-OH. acs.org

The choice of solvent is another critical factor in SPPS. N,N-dimethylformamide (DMF) is a standard solvent for peptide synthesis. google.comacs.org However, alternative "green" solvents like N-butylpyrrolidinone (NBP) are being explored. nih.govacs.org A key study demonstrated that Fmoc-Arg(NO₂)-OH is remarkably stable in both DMF and NBP solutions over extended periods. nih.govmdpi.com After 30 days at room temperature, no degradation of Fmoc-Arg(NO₂)-OH was observed in either solvent, a stark contrast to Fmoc-Arg(Boc)₂-OH which showed significant degradation. nih.govmdpi.com This stability is a significant advantage for its use in automated peptide synthesizers where reagent solutions may be stored for some time. nih.gov The coupling reactions involving Fmoc-Arg(NO₂)-OH have been successfully performed in both DMF and NBP, with both solvents showing similar behavior regarding δ-lactam formation. nih.govmdpi.com

Table 2: Stability of Fmoc-Arg(NO₂)-OH in Different Solvents

| Solvent | Stability after 30 days at Room Temperature |

|---|---|

| N,N-dimethylformamide (DMF) | 100% |

| N-butylpyrrolidinone (NBP) | 100% |

Data from a stability study of Fmoc-arginine derivatives. nih.govmdpi.com

Fmoc-Arg(NO₂)-OH is compatible with various resins commonly used in Fmoc-SPPS. For instance, Rink-amide-PS resin has been used in syntheses involving this derivative. nih.govmdpi.com The initial loading of the first amino acid onto the resin is a critical step. While specific loading protocols for Fmoc-Arg(NO₂)-OH are not extensively detailed in the provided search results, general methods for loading Fmoc-amino acids onto resins can be applied. These often involve activating the carboxylic acid of the Fmoc-amino acid and reacting it with the functional groups on the resin. For example, a DIC/HOBt system can be used for loading onto Wang resin. google.com

Optimization of Coupling Conditions for Fmoc-Arg(NO)-OH

Temperature Effects on this compound Coupling Efficiency

Solution-Phase Peptide Synthesis (LPPS) Considerations with Fmoc-Arg(NO₂)-OH

While SPPS is the dominant method for peptide synthesis, liquid-phase peptide synthesis (LPPS) is still utilized, particularly for the synthesis of shorter peptides or peptide fragments. In the context of a hybrid approach, a dipeptide fragment, Fmoc-Arg(NO₂)-Gly-OH, was synthesized and subsequently coupled to a solid support. google.com Another fragment, Fmoc-Arg(NO₂)-Gly-OPfp, was synthesized in the liquid phase before being used in solid-phase coupling. google.com The use of the nitro protecting group on arginine has historical roots in solution-phase synthesis. peptide.comresearchgate.net The stability of the nitro group to various reagents makes it suitable for fragment condensation strategies where protected peptide segments are synthesized in solution and then coupled together. peptide.com

Challenges and Side Reactions Associated with Nitro Protected Arginine in Fmoc Chemistry

Mechanistic Pathways Leading to Undesired Byproduct Formation with Fmoc-Arg(NO₂)-OH

The chemical environment of peptide synthesis, particularly the steps involving activation and cleavage, can trigger specific mechanistic pathways that lead to the formation of impurities. Understanding these pathways is essential for optimizing reaction conditions and minimizing the generation of undesired byproducts when using Fmoc-Arg(NO₂)-OH.

However, a significant advantage of using the nitro protecting group is its profound ability to prevent δ-lactam formation. nih.govresearchgate.net The powerful electron-withdrawing effect of the NO₂ group significantly decreases the nucleophilicity of the guanidino side chain, thereby suppressing the intramolecular cyclization pathway. ug.edu.pl Comparative studies have demonstrated that Fmoc-Arg(NO₂)-OH has a markedly lower tendency to form δ-lactam compared to other commonly used derivatives, such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH. nih.gov

| Arginine Derivative | Relative Tendency for δ-Lactam Formation | Reference |

|---|---|---|

| Fmoc-Arg(NO₂)-OH | Very Low | nih.gov |

| Fmoc-Arg(Pbf)-OH | Moderate | nih.gov |

| Fmoc-Arg(Boc)₂-OH | High | nih.gov |

The conversion of arginine residues to ornithine is a recognized side reaction in peptide synthesis. thieme-connect.denih.gov This transformation, known as deguanidination, can occur if the guanidino group is acylated and subsequently cleaved. issuu.com While the primary role of the side-chain protecting group is to prevent such acylation, ornithine formation can still occur, particularly under harsh cleavage conditions.

For arginine protected with a nitro group, side reactions leading to ornithine residues have been reported, particularly in the context of Boc chemistry using strong acids like hydrogen fluoride (B91410) (HF) for cleavage. peptide.com Although Fmoc chemistry utilizes trifluoroacetic acid (TFA), which is a milder acid, the potential for this side reaction remains. The mechanism involves the modification of the guanidine (B92328) group, which ultimately leads to its removal and the generation of a primary amine on the side chain, resulting in an ornithine residue. issuu.comcreative-proteomics.compatsnap.com

Beyond δ-lactam formation, the arginine side chain can undergo other intramolecular cyclization reactions. If unprotected or improperly protected, arginine can cyclize to form 4-carboxy-2-imino-1,3-diazacycloheptane derivatives. thieme-connect.de More specifically to the nitro-protected version, N-ω-nitro-arginine has been shown to undergo a base-induced cyclization to form a seven-membered ring, 2-nitrimino-4-carboxy-1,3-diazacycloheptane. This side reaction represents another pathway through which the arginine residue can be undesirably modified during synthesis or purification steps involving basic conditions.

Generation of Ornithine Residues from Nitro-Arginine Cleavage

Inter-Residue Reactivity and Modification Induced by Fmoc-Arg(NO₂)-OH Chemistry

During the final deprotection step, typically performed with a strong acid like TFA, the protecting groups are cleaved from the peptide. This process generates highly reactive cationic species that can be scavenged by other nucleophilic amino acid residues within the peptide sequence. The byproducts originating from the cleavage of the nitro group from arginine can participate in these deleterious side reactions.

The indole (B1671886) side chain of tryptophan is particularly nucleophilic and, consequently, highly susceptible to modification by electrophiles generated during acidolytic cleavage. google.comthermofisher.com This can lead to alkylation or other modifications that alter the final peptide product.

While the issue of side-chain modification of tryptophan is well-documented for sulfonyl-based arginine protecting groups like Pmc and Pbf, which can cause sulfonation of the indole ring, the byproducts from nitroarginine (B1678959) also pose a risk. peptide.com Studies have noted the appearance of unidentified byproducts when synthesizing peptides containing both Arg(NO₂) and the labile tryptophan residue. nih.gov Furthermore, reports indicate that acidolytic conditions used to remove the nitro group can lead to the destruction of tryptophan residues. actanaturae.ru Although the specific mechanisms are not as extensively detailed as for sulfonyl-based groups, the potential for modification of tryptophan by byproducts of nitro group cleavage necessitates careful selection of scavengers and cleavage conditions. The use of N-in-Boc protected tryptophan, Fmoc-Trp(Boc)-OH, is a common strategy to minimize such side reactions.

Besides tryptophan, other amino acids with nucleophilic side chains are also at risk of modification during the final cleavage step. These include methionine, cysteine, and tyrosine. google.com

Methionine (Met): The thioether side chain of methionine is readily oxidized to methionine sulfoxide (B87167) and can be alkylated by carbocations generated during cleavage. peptide.comresearchgate.net

Cysteine (Cys): The thiol group of cysteine is a potent nucleophile and is highly prone to alkylation and other modifications. acs.org

Tyrosine (Tyr): The phenolic ring of tyrosine can be targeted by electrophiles, leading to alkylation. google.com

The standard practice in Fmoc-SPPS is to use a "cleavage cocktail" containing TFA mixed with scavengers to quench these reactive species as they are formed. rsc.org Common scavengers include water, to hydrolyze t-butyl cations, and triisopropylsilane (B1312306) (TIS), which acts as a reducing agent and cation scavenger. nih.gov The appropriate choice and concentration of these scavengers are critical to preserving the integrity of susceptible residues when cleaving peptides containing Arg(NO₂).

Interactions of Nitro Group Byproducts with Tryptophan Residues

Impact on Overall Peptide Purity and Synthesis Yield When Using Fmoc-Arg(NO₂)-OH

A primary factor affecting yield and purity during the incorporation of arginine is the formation of δ-lactam, an intramolecular cyclization side reaction that occurs when the arginine's carboxylic group is activated for coupling. mdpi.com This reaction consumes the activated amino acid, rendering it unable to couple to the growing peptide chain, which leads to lower yields and the generation of deletion sequences that complicate purification. mdpi.comresearchgate.net

Comparative studies have shown that Fmoc-Arg(NO₂)-OH exhibits a significantly lower propensity for δ-lactam formation compared to other widely used derivatives such as Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH. mdpi.comnih.gov In one study, after 30 minutes of activation, the extent of δ-lactam formation for Fmoc-Arg(Pbf)-OH was four times greater than that for the NO₂-protected equivalent. mdpi.comnih.gov Fmoc-Arg(Boc)₂-OH showed the most rapid formation of δ-lactam, which resulted in a low coupling efficiency of only 28%. mdpi.comnih.gov In contrast, the minimal δ-lactam formation with Fmoc-Arg(NO₂)-OH allowed for a very high coupling efficiency, often exceeding 99%. mdpi.com

The stability of the protected amino acid in solution also plays a role in the final purity and yield. While Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH demonstrate high stability in common SPPS solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP), Fmoc-Arg(Boc)₂-OH has been shown to degrade over time. mdpi.comresearchgate.net This stability ensures that the concentration of the active coupling species remains consistent throughout the synthesis, particularly in automated synthesizers where solutions may be stored for extended periods. mdpi.com

The following table summarizes the comparative performance of different Fmoc-Arg derivatives concerning the key side reaction of δ-lactam formation and the resulting coupling efficiency.

| Fmoc-Arg Derivative | δ-Lactam Formation (at 30 min) | Coupling Efficiency (at 120 min) | Key Findings |

| Fmoc-Arg(NO₂)-OH | Minimal (~3%) | >99% | Exhibits the least tendency for δ-lactam formation, leading to high coupling yields. mdpi.comnih.gov |

| Fmoc-Arg(Pbf)-OH | Significant (12%) | >99% | Slower coupling kinetics but ultimately achieves high efficiency; δ-lactam formation is a notable side reaction. mdpi.comnih.gov |

| Fmoc-Arg(Boc)₂-OH | Very High (60%) | 28% | Rapid δ-lactam formation severely reduces the amount of amino acid available for coupling, leading to very low efficiency. mdpi.comnih.gov |

Despite its advantages in minimizing δ-lactam formation, the nitro group itself is not without potential complications that can affect purity. During the final cleavage and deprotection steps, particularly under harsh acidic conditions like with hydrogen fluoride (HF) which was more common in Boc chemistry, the nitro group can be susceptible to side reactions leading to the formation of ornithine residues. peptide.com Additionally, side reactions such as acetylation of the nitroarginine residue have been observed during capping steps with acetic anhydride. nih.gov The removal of the NO₂ group, often accomplished via methods like catalytic hydrogenation, must be carefully optimized to prevent modification of other sensitive residues within the peptide sequence, such as Tryptophan. peptide.comrsc.org

Deprotection Chemistry of the Nitro Group in Fmoc Arg No Oh

Acid-Labile Deprotection Conditions for the Nitro Group and Scavenger Requirements

Historically, the removal of the nitro protecting group from arginine has been achieved using strong acids. One of the earliest and most common methods involves treatment with anhydrous hydrogen fluoride (B91410) (HF). peptide.com This method, while effective, requires specialized equipment and stringent safety precautions due to the hazardous nature of HF.

Alternative strong acids that can cleave the nitro group include trifluoromethanesulfonic acid (TFMSA) and other sulfonic acids like methanesulfonic acid (MSA), benzenesulfonic acid, and p-toluenesulfonic acid. google.comnih.gov These reagents are often used in conjunction with a co-solvent such as trifluoroacetic acid (TFA) or dichloromethane. google.comthermofisher.com The cleavage reaction is typically carried out at temperatures ranging from 0°C to ambient temperature (around 25°C) for several hours. google.compeptide.com

During acid-mediated deprotection, reactive cationic species are generated, which can lead to undesirable side reactions with sensitive amino acid residues in the peptide chain, such as tryptophan, methionine, and tyrosine. researchgate.net To prevent these modifications, scavengers are added to the cleavage cocktail. Common scavengers include:

Thiols: Thioanisole and dodecanethiol are frequently used to quench reactive species. google.comthermofisher.com

Silanes: Triisopropylsilane (B1312306) (TIS) and triethylsilane are effective at reducing side reactions, particularly the alkylation of tryptophan. thermofisher.comresearchgate.net

Water: Often included in small percentages (e.g., 2.5-5%) in TFA-based cocktails to act as a scavenger. nih.govthermofisher.com

Phenols: Phenol and m-cresol (B1676322) can protect tyrosine and tryptophan residues. google.compeptide.com

A newer approach for nitro group removal involves reduction rather than acidolysis. A method utilizing stannous chloride (SnCl₂) in a mildly acidic solution of 2-methyltetrahydrofuran (B130290) (2-MeTHF) at 55°C has been developed. nih.govresearchgate.netnih.gov This method offers an alternative to strong acid cleavage and has been shown to be effective for various peptides. nih.govresearchgate.net Catalytic hydrogenation is another reductive method, though it may require high pressure and temperature and can be incompatible with other protecting groups or peptide modifications. researchgate.net

Table 1: Common Deprotection Conditions for the Nitro Group

| Reagent | Scavengers | Temperature | Duration | Reference |

|---|---|---|---|---|

| Hydrogen Fluoride (HF) | Anisole, Thioanisole | 0°C | 1 hour | peptide.com |

| Trifluoromethanesulfonic Acid (TFMSA) | Thioanisole, m-cresol | 0°C - RT | 1-2 hours | nih.gov |

| Stannous Chloride (SnCl₂) | Phenol, aq. HCl | 55°C | 1-4 hours | nih.govresearchgate.net |

| Catalytic Hydrogenation (e.g., Pd/H₂) | - | RT - Elevated | Variable | peptide.comresearchgate.net |

Evaluation of Selectivity and Completeness of Nitro Group Removal from Arginine

The complete and selective removal of the nitro group is crucial for the synthesis of a pure peptide product. Incomplete deprotection results in a heterogeneous product containing both the desired peptide and the nitro-protected version. The efficiency of the removal can be sequence-dependent, with peptides containing multiple Arg(NO₂) residues often requiring longer reaction times or harsher conditions. nih.govsigmaaldrich.com

One of the significant side reactions during the cleavage of the nitro group with strong acids like HF is the potential formation of ornithine residues. peptide.com The choice of scavengers is critical to minimize the modification of other amino acid residues. For instance, without adequate scavengers, tryptophan residues are highly susceptible to alkylation. thermofisher.comresearchgate.net

The reduction method using SnCl₂ has been shown to be highly efficient, with HPLC monitoring indicating complete removal of the nitro group. researchgate.net This method is presented as a straightforward way to achieve deprotection while the peptide is still attached to the resin. nih.govnih.gov The use of sonochemistry has also been explored to facilitate the removal of the nitro group, particularly in peptides containing multiple arginine residues. nih.govnih.gov

The selectivity of the deprotection method is also a key consideration. The nitro group is stable to the basic conditions used for Fmoc group removal and to some acids like TFA in the absence of stronger acids or reducing agents, which allows for its orthogonal use. nih.govpeptide.com However, methods like catalytic hydrogenation may not be selective if other functionalities sensitive to reduction are present in the peptide. researchgate.net

Comparative Analysis with Other Arginine Protecting Group Cleavage Profiles in Fmoc Chemistry

In Fmoc-based peptide synthesis, several other protecting groups for the arginine side chain are more commonly used than the nitro group, each with its own cleavage profile. The most prevalent are the sulfonyl-based protecting groups: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). nih.govthermofisher.com

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): This was one of the earlier sulfonyl-based protecting groups used in Fmoc chemistry. It is quite acid-labile but requires prolonged treatment with TFA, often for several hours, for complete removal. thermofisher.compeptide.com These extended cleavage times can lead to side reactions, especially with peptides containing multiple Arg(Mtr) residues. sigmaaldrich.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group is more acid-labile than Mtr and can be cleaved more rapidly with TFA. thermofisher.com However, like Mtr, its removal can be problematic in peptides with multiple arginines.

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Pbf is currently the most widely used protecting group for arginine in Fmoc SPPS. nih.gov It is significantly more acid-labile than Pmc and Mtr, allowing for faster and cleaner deprotection with standard TFA cleavage cocktails, typically within 1-2 hours. nih.gov Despite its advantages, complete removal can still be challenging for peptides containing multiple Arg(Pbf) residues. nih.gov

MIS (1,2-dimethylindole-3-sulfonyl): A more recent development, the MIS group, has shown even faster deprotection kinetics than Pbf. nih.gov In a comparative study, the MIS group was completely cleaved from a model peptide in 30 minutes under conditions where only 4% of the Pbf group was removed. nih.govub.edu

Compared to these sulfonyl-based protecting groups, the nitro group is significantly more stable to acid. While Pbf, Pmc, and Mtr are typically removed with TFA, the nitro group requires much stronger acids like HF or TFMSA, or specific reductive conditions. peptide.comnih.gov This high stability makes Fmoc-Arg(NO₂)-OH useful for the synthesis of protected peptide fragments that can be later coupled in solution, as the nitro group will remain intact during the cleavage of the peptide from a highly acid-labile resin. peptide.com However, for the synthesis of the final deprotected peptide, the harsh conditions required for nitro group removal are a significant drawback compared to the milder conditions used for Pbf or Pmc. nih.gov

Table 2: Cleavage Conditions for Common Arginine Protecting Groups

| Protecting Group | Cleavage Reagent | Typical Cleavage Time | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| NO₂ | HF or TFMSA / SnCl₂ | Variable (1-4 hours) | High stability to TFA, useful for protected fragments. | Requires very strong acids or specific reduction, potential side reactions. | peptide.comnih.gov |

| Pbf | TFA | 1-2 hours | High acid lability, clean cleavage. | Can be slow for multiple Arg residues. | nih.gov |

| Pmc | TFA | >2 hours | More labile than Mtr. | Slower cleavage than Pbf, issues with multiple Arg. | thermofisher.com |

| Mtr | TFA | Several hours | Acid-labile. | Slow removal, risk of side reactions with long exposure. | thermofisher.compeptide.com |

| MIS | TFA/DCM (1:1) | 30 minutes | Very rapid deprotection. | Newer, less commonly used. | nih.govub.edu |

Comparative Evaluation of Arginine Protecting Groups in Fmoc Spps Relevant to Fmoc Arg No Oh

Fmoc-Arg(Pbf)-OH: Benchmarking and Performance Analysis in Modern SPPS

Fmoc-Arg(Pbf)-OH, where Pbf stands for 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl, is the most widely used derivative for incorporating arginine in modern Fmoc-SPPS. nih.govchempep.com Its popularity stems from a favorable balance of stability and acid lability. The Pbf group effectively shields the highly basic guanidino side-chain during peptide assembly, preventing its interference with coupling reactions. chempep.com It remains stable during the repetitive basic treatments with piperidine (B6355638) used to remove the Nα-Fmoc group, yet it is readily cleaved under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin support. chempep.compeptide.com

Despite its widespread use, Fmoc-Arg(Pbf)-OH is not without drawbacks. One of the most significant challenges is its propensity to form a δ-lactam. rsc.orgcsic.es This intramolecular cyclization occurs when the carboxyl group of the arginine is activated for coupling, leading to an inactive species that terminates the peptide chain and results in des-Arg impurities. rsc.orgcsic.esresearchgate.net This side reaction is particularly problematic and can be exacerbated by factors such as elevated temperatures and the choice of solvent, with some studies showing it to be more pronounced in N-butylpyrrolidinone (NBP) compared to dimethylformamide (DMF). rsc.orgcsic.es

Table 1: Performance Comparison of Arginine Protecting Groups in Fmoc-SPPS

| Protecting Group | Key Advantage | Major Disadvantage(s) | Acid Lability |

|---|---|---|---|

| Pbf | Well-balanced stability and lability; high coupling yields. chempep.com | Prone to δ-lactam formation; high cost; steric hindrance. nih.govrsc.org | High |

| Pmc | More acid-labile than Mtr. peptide.com | Less acid-labile than Pbf; can lead to side reactions with Trp. peptide.compeptide.com | Medium-High |

| Mtr | Acid-labile. peptide.com | Difficult to remove completely, especially in multi-Arg sequences; requires prolonged acid treatment leading to side reactions. peptide.com | Medium |

| NO₂ | Prevents δ-lactam formation; stable in solution. nih.govresearchgate.net | Requires specific, non-standard deprotection methods (e.g., reduction). nih.govresearchgate.net | Stable to TFA |

Alternative Fmoc-Arginine Derivatives: Pmc and Mtr

Before Pbf became the standard, other sulfonyl-based protecting groups were common, primarily Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). chempep.compeptide.com Both are acid-labile and designed for Fmoc-SPPS.

The Mtr group is cleaved by TFA, but the reaction can be slow and require extended treatment times, often with scavengers like thioanisole. peptide.compeptide.com This harsh requirement becomes a significant liability in peptides containing multiple arginine residues, where incomplete removal of all Mtr groups is a common problem. peptide.com The prolonged exposure to strong acid can also promote other side reactions within the peptide. peptide.com

The Pmc group was introduced as an improvement over Mtr. It is more acid-labile and can be removed more efficiently with TFA under standard cleavage conditions. peptide.compeptide.com However, like Mtr, the cleaved Pmc cation can be a reactive species, potentially causing side reactions such as the alkylation of sensitive residues like tryptophan if not effectively captured by scavengers. peptide.com In a direct comparison, a peptide synthesized using Arg(Pmc) yielded 46% of the desired product after a 3-hour TFA cleavage, whereas the same peptide using Arg(Pbf) yielded 69%. peptide.com The superior performance and higher lability of the Pbf group ultimately led to it supplanting both Pmc and Mtr as the preferred choice for most applications. peptide.compeptide.com

Contrasting Fmoc-Arg(NO₂)-OH with Boc-Arg(NO₂)-OH

The nitro (NO₂) group is one of the historically earliest methods for protecting the arginine guanidino group. Its use differs significantly depending on whether it is part of a Boc- or Fmoc-based synthesis strategy.

Differences in Protection and Deprotection Regimes Across Chemistries

The fundamental difference between using Fmoc-Arg(NO₂)-OH and Boc-Arg(NO₂)-OH lies in the orthogonal protection schemes of Fmoc/tBu and Boc/Bzl chemistries.

Fmoc-SPPS: In this regime, the temporary Nα-protection is the base-labile Fmoc group, which is removed at each cycle with a piperidine solution. nih.gov The side-chain protecting groups (like tBu, Trt, and Pbf) are designed to be stable to this basic treatment but labile to the final acid cleavage (TFA). The NO₂ group is completely stable to both piperidine and TFA. nih.govpeptide.com This stability makes it non-standard for typical Fmoc-SPPS, as it is not removed during the final TFA cleavage. However, this offers an opportunity for orthogonal protection, where the NO₂ group can be removed selectively while the peptide is still on the resin. nih.govresearchgate.net Recent methods have revived its use by employing reductive cleavage, for instance with stannous chloride (SnCl₂) in a mild acidic medium, which removes the NO₂ group without affecting other acid-labile protecting groups. nih.govresearchgate.net

Boc-SPPS: Here, the temporary Nα-protection is the acid-labile Boc group, removed at each cycle with a milder acid like TFA. The side-chain protecting groups are designed to be stable to TFA but are removed during the final, much stronger acidolytic cleavage, typically with anhydrous hydrogen fluoride (B91410) (HF). peptide.com Boc-Arg(NO₂)-OH fits into this scheme because the NO₂ group, while stable to TFA, is cleaved by HF. peptide.com However, this final deprotection step requires specialized equipment and handling of highly corrosive and toxic HF.

Table 2: Comparison of Fmoc vs. Boc Chemistries for Nitro-Arginine

| Parameter | Fmoc-Arg(NO₂)-OH | Boc-Arg(NO₂)-OH |

|---|---|---|

| Nα-Amino Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| Nα-Amino Deprotection | Base (e.g., 20% Piperidine in DMF) | Mild Acid (e.g., TFA in DCM) |

| Side-Chain (NO₂) Stability | Stable to piperidine and TFA. nih.gov | Stable to TFA. peptide.com |

| Side-Chain (NO₂) Deprotection | Reductive cleavage (e.g., SnCl₂). nih.govresearchgate.net | Strong Acid (e.g., HF). peptide.com |

| Orthogonality | Allows for selective, on-resin deprotection. nih.gov | Part of general, final cleavage step. |

Comparative Analysis of Side Reaction Profiles for Nitro-Protected Arginine

The side reaction profiles for nitro-arginine are also heavily dependent on the synthetic chemistry employed.

In Fmoc-SPPS: The primary advantage of using Fmoc-Arg(NO₂)-OH is the significant reduction or complete prevention of δ-lactam formation during the coupling step. nih.govresearchgate.net This is a major improvement over sulfonyl-based protections like Pbf. Studies comparing the activation of Fmoc-Arg(NO₂)-OH and Fmoc-Arg(Pbf)-OH showed that the Pbf derivative formed four times more δ-lactam (12%) than the NO₂ derivative after 30 minutes. nih.gov The main challenge with Fmoc-Arg(NO₂)-OH relates to its deprotection. The reductive conditions required to remove the NO₂ group must be carefully chosen to avoid side reactions with other sensitive residues, such as methionine or tryptophan. nih.gov

In Boc-SPPS: A well-documented side reaction for Boc-Arg(NO₂)-OH occurs during the final HF cleavage. The harsh acidic conditions can lead to the partial reduction and subsequent rearrangement of the nitroguanidino group, resulting in the formation of ornithine as a significant byproduct. peptide.com This transformation is a major drawback that can compromise the purity and yield of the final peptide. While the NO₂ group is stable to the repetitive TFA treatments in Boc synthesis, the final deprotection step remains a critical point of failure.

Table 3: Side Reaction Profiles for Nitro-Arginine Derivatives

| Side Reaction | Fmoc-Arg(NO₂)-OH | Boc-Arg(NO₂)-OH |

|---|---|---|

| δ-Lactam Formation | Significantly suppressed or eliminated. nih.govresearchgate.net | Not a primary concern as coupling is done with Nα-Boc group. |

| Ornithine Formation | Not reported under modern reductive deprotection. | A significant risk during final HF cleavage. peptide.com |

| Modification of Trp/Met | Possible during reductive deprotection, requires optimization. nih.gov | Possible during HF cleavage, requires effective scavengers. |

Analytical Methodologies for Characterizing Fmoc Arg No Oh and Peptide Products

Chromatographic Techniques for Fmoc-Arg(NO₂)-OH Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-protected amino acids, including Fmoc-Arg(NO₂)-OH. native-protein.comphenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common modality, capable of separating the target compound from precursors, side-products, and other impurities.

A critical aspect of Fmoc-Arg-OH analysis is its propensity to form δ-lactam, an intramolecular cyclization side-product. Studies have shown that Fmoc-Arg(NO₂)-OH has a significantly lower tendency to form this δ-lactam compared to other arginine derivatives like Fmoc-Arg(Pbf)-OH, especially under coupling conditions. mdpi.com The stability of Fmoc-Arg(NO₂)-OH in common solid-phase peptide synthesis (SPPS) solvents like N,N-dimethylformamide (DMF) can be monitored by RP-HPLC, confirming its robustness over time. mdpi.com

Purity analysis is typically performed using a C18 column with a gradient elution system, commonly involving acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA). phenomenex.commdpi.com Detection is usually carried out using a UV detector, as the fluorenyl group of the Fmoc-protecting group has a strong chromophore. ekb.eg Commercial suppliers often guarantee a purity of >98% as determined by HPLC. native-protein.comcalpaclab.com

The enantiomeric purity of Fmoc-Arg(NO₂)-OH is also a critical parameter, as the presence of the D-enantiomer can lead to the synthesis of undesired diastereomeric peptides. Chiral HPLC methods, utilizing polysaccharide-based chiral stationary phases (CSPs), have been developed for the enantioseparation of various Fmoc-amino acids. phenomenex.comphenomenex.com These methods can achieve baseline resolution of L- and D-isomers, ensuring the enantiomeric excess (e.e.) meets the stringent requirements (often ≥99.8%) for peptide synthesis. phenomenex.com

Table 1: Typical HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Typical Conditions | Source(s) |

| Technique | Reversed-Phase HPLC (RP-HPLC) | mdpi.comoup.com |

| Stationary Phase | C18 or Polysaccharide-based CSPs (for chiral analysis) | phenomenex.commdpi.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | phenomenex.com |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | phenomenex.commdpi.com |

| Elution | Gradient elution (e.g., 30-95% B over 15 min) | mdpi.com |

| Detection | UV (e.g., at 263 nm) | oup.com |

Spectroscopic Characterization of Fmoc-Arg(NO₂)-OH Integrity and Peptide Products

Spectroscopic methods provide orthogonal information to chromatography, confirming the chemical identity and structural integrity of both the Fmoc-Arg(NO₂)-OH building block and the peptides it is incorporated into.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for verifying the structure of Fmoc-Arg(NO₂)-OH.

¹H NMR spectra show characteristic signals for the protons of the fluorenyl group (typically between 7.3 and 7.9 ppm), the arginine side chain, and the α-carbon. nih.govub.edu The presence and integration of these signals confirm that the Fmoc group is intact and correctly attached.

¹³C NMR provides further structural confirmation, with distinct resonances for the carbonyls of the carbamate (B1207046) and carboxylic acid, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the arginine backbone and side chain. nih.govu-strasbg.fr

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the key functional groups within the molecule. The FTIR spectrum of an Fmoc-protected amino acid will display characteristic absorption bands. mdpi.com For Fmoc-Arg(NO₂)-OH and peptides containing it, these include:

Amide/Carbamate C=O stretch: Around 1700-1720 cm⁻¹, often showing multiple bands. mdpi.com

Nitro group (NO₂) asymmetric and symmetric stretches: Strong absorptions typically found in the regions of 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Fmoc group C-H stretches: Aromatic C-H signals appear above 3000 cm⁻¹. mdpi.com

N-H and O-H stretches: Broad bands in the region of 3300-3500 cm⁻¹. mdpi.comresearchgate.net In peptides, the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend and C-N stretch, ~1550 cm⁻¹) bands are particularly informative for analyzing the peptide backbone structure. lew.ro

Table 2: Key Spectroscopic Data for Characterization

| Technique | Feature | Typical Region/Value | Purpose | Source(s) |

| ¹H NMR | Fmoc aromatic protons | 7.3 - 7.9 ppm | Confirm Fmoc group integrity | nih.govub.edu |

| ¹³C NMR | Fmoc carbons | 120 - 145 ppm | Structural elucidation | nih.govu-strasbg.fr |

| ¹³C NMR | Carbamate & Carboxyl C=O | 156 & 172 ppm | Confirm key functional groups | nih.gov |

| FTIR | Amide/Carbamate C=O stretch | ~1700-1720 cm⁻¹ | Identify carbonyl groups | mdpi.com |

| FTIR | Nitro (NO₂) asymmetric stretch | ~1500-1550 cm⁻¹ | Confirm nitro group presence | N/A |

| FTIR | Amide I (in peptides) | ~1650 cm⁻¹ | Analyze peptide secondary structure | lew.ro |

Mass Spectrometry for Structural Elucidation of Peptide Products Containing Arginine

Mass spectrometry (MS) is an essential tool for peptide analysis, providing precise molecular weight determination and sequence information through tandem MS (MS/MS) fragmentation. google.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used. nih.govresearchgate.net

When analyzing peptides containing arginine, the highly basic nature of the guanidinium (B1211019) group influences fragmentation. For peptides containing the nitroarginine (B1678959) modification, the fragmentation behavior is distinct. Upon collision-induced dissociation (CID), protonated peptides containing a nitroarginine residue can undergo a characteristic homolytic cleavage of the N-NO₂ bond. acs.orgnih.gov This results in the neutral loss of a nitro radical (NO₂•, 46 Da), generating a radical cation of the arginine-containing peptide. acs.orgnih.gov This specific fragmentation pathway is a diagnostic marker for the presence of nitroarginine.

The efficiency of this radical fragmentation pathway can be influenced by the "proton mobility" within the peptide ion. acs.orgnih.gov In peptides with multiple basic sites or in higher protonation states ([M+2H]²⁺), mobile protons can trigger canonical backbone fragmentation (producing b- and y-ions) more effectively, allowing for sequence determination. nih.gov In contrast, for singly charged peptides where the proton is likely sequestered by a more basic residue, side-chain fragmentation and small neutral losses from the nitroguanidine (B56551) group (like N₂O and H₂N₂O₂), can dominate over backbone cleavage. acs.orgnih.gov

Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) are particularly effective for sequencing arginine-rich peptides. ETD promotes fragmentation of the peptide backbone while often preserving post-translational modifications, providing comprehensive sequence coverage for modified peptides where CID/HCD may be less effective.

Future Perspectives and Research Directions for Nitro Arginine Protection in Fmoc Chemistry

Development of Novel Nitro-Based Protecting Group Architectures for Arginine

Current research trends are not heavily focused on designing entirely new nitro-based molecular structures for arginine protection. Instead, the innovation lies in the re-evaluation and novel application of the existing Nω-nitro protection strategy. The Nω-nitro group, introduced early in the history of peptide chemistry, is experiencing a renaissance as its unique properties are leveraged to overcome challenges posed by modern protecting groups. researchgate.net

The future in this area appears to be directed towards optimizing the use of the classic Fmoc-Arg(NO₂)-OH rather than creating new nitro-derivatives. The primary advantages being explored are its distinct cleavage chemistry and its ability to prevent certain side reactions, which makes it a powerful tool for specific synthetic challenges. mdpi.com While new sulfonyl-based groups like 1,2-dimethylindole-3-sulfonyl (MIS) have been developed for greater acid lability, the nitro group offers an alternative orthogonal cleavage pathway, which is a significant area of research. semanticscholar.orgub.edu This focus on new applications and removal strategies for a classic protecting group represents a shift from designing new architectures to intelligently reusing established ones.

Strategies for Mitigating Side Reactions in Fmoc-Arg(NO₂)-OH Synthesis

A significant advantage of using Fmoc-Arg(NO₂)-OH is its remarkable ability to mitigate a crucial side reaction during its use in peptide synthesis: δ-lactam formation. mdpi.comresearchgate.net When the carboxylic acid of a protected arginine is activated for coupling, it can intramolecularly cyclize to form an unreactive δ-lactam, which terminates the peptide chain. Research has demonstrated that Fmoc-Arg(NO₂)-OH has the least tendency to form this side product compared to the widely used Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)₂-OH. mdpi.comresearchgate.net This inherent stability makes it a strategic choice for difficult couplings.

While the use of Fmoc-Arg(NO₂)-OH minimizes side reactions during peptide coupling, potential side reactions during the synthesis of the compound itself must also be considered. The synthesis of Fmoc-amino acids can sometimes lead to the formation of Fmoc-dipeptide impurities. nih.govub.edu This can be mitigated by carefully selecting the Fmoc-donating reagent and controlling reaction conditions, such as pH, during the attachment of the Fmoc group to the nitro-arginine. ub.edu Another side reaction, the conversion of arginine to ornithine, is primarily a concern during harsh final cleavage conditions (e.g., HF in Boc chemistry) and not typically an issue with the modern, milder cleavage methods being developed for the NO₂ group. peptide.commdpi.com

| Protecting Group (X) | Stability in Solution (DMF, 0.2 M) | δ-Lactam Formation (at 120 min) | Coupling Efficiency |

| NO₂ | Stable | <3% | >99% |

| Pbf | Stable | ~12% | >99% |

| (Boc)₂ | Degrades over time | ~60% | ~28% |

| This table compares the stability and side reaction propensity of different Fmoc-Arg(X)-OH derivatives during activation and coupling in SPPS. Data sourced from Albericio et al. mdpi.comresearchgate.net |

Potential Utility of Fmoc-Arg(NO₂)-OH in Specialized Peptide Synthesis Applications

The unique properties of Fmoc-Arg(NO₂)-OH make it particularly suitable for several specialized applications where standard methods may fall short.

Synthesis of Protected Peptide Fragments: The nitro group is stable to the mild acids used for cleaving peptides from highly acid-sensitive resins. peptide.comsigmaaldrich.com This allows for the synthesis of fully protected peptide fragments that can be used in convergent synthesis strategies, where large peptides are assembled from smaller, purified fragments.

D-Peptide Analogs for Therapeutics: The D-enantiomer, Fmoc-D-Arg(NO₂)-OH, serves as a building block for synthesizing D-peptide analogs. smolecule.com These mirror-image peptides often exhibit enhanced stability against enzymatic degradation, leading to longer half-lives in vivo, a highly desirable trait for therapeutic peptides. smolecule.com

Overcoming Difficult Syntheses: For peptides containing multiple arginine residues, the complete removal of sulfonyl-based protecting groups like Pbf can be challenging and require extended reaction times. nih.govsemanticscholar.org The alternative cleavage chemistry of the nitro group provides a valuable tool for these difficult sequences. mdpi.com Its resistance to δ-lactam formation further aids in the successful synthesis of complex or aggregation-prone sequences. mdpi.com

Development of Bioactive Molecules: Fmoc-Arg(NO₂)-OH has been successfully used as a building block in the synthesis of complex bioactive molecules, such as targeted epoxysuccinyl inhibitors for cancer research. nih.gov

Advancements in Green Chemistry Approaches for Arginine Protection

A major driver for the renewed interest in Fmoc-Arg(NO₂)-OH is its compatibility with green chemistry principles, aimed at making peptide synthesis more sustainable.

Greener Cleavage Methods: A significant breakthrough is the development of a novel on-resin cleavage protocol for the NO₂ group. This method uses tin(II) chloride (SnCl₂) as a reducing agent in mild acidic conditions at a moderate temperature (55 °C), employing greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.comresearchgate.net This approach avoids the use of hazardous, strong acids and allows for the removal of the protecting group while the peptide is still attached to the solid support. Furthermore, the use of sonochemistry has been shown to accelerate this removal process. mdpi.comresearchgate.net

Compatibility with Green Solvents: The stability of Fmoc-Arg(NO₂)-OH has been confirmed in green solvents such as N-butylpyrrolidinone (NBP), which are being explored as replacements for dimethylformamide (DMF). mdpi.comresearchgate.net This compatibility is crucial for the adoption of more environmentally friendly manufacturing processes.

Economic and Atom Economy Advantages: On an industrial scale, the synthesis of Fmoc-Arg(NO₂)-OH is potentially more economical than that of Fmoc-Arg(Pbf)-OH because it relies on less expensive raw materials. mdpi.com While minimal protection strategies that use side-chain unprotected arginine represent a key trend in green peptide chemistry, researchgate.netrsc.orgcpcscientific.com the revisited nitro-protection strategy offers a practical and cost-effective alternative for cases where side-chain protection is necessary.

| Parameter | Method | Details |

| Reagent | Tin(II) Chloride (SnCl₂) | A reducing agent that avoids strong, hazardous acids. |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | A recognized green solvent. |

| Conditions | Mildly acidic, 55 °C | Reduces energy consumption and avoids harsh reaction conditions. |

| Approach | On-resin cleavage | Simplifies workup as the deprotected peptide remains on the solid support. |

| Enhancement | Sonochemistry | Can be used to accelerate the removal of the NO₂ group. |

| This table summarizes the advanced green chemistry approach for the removal of the nitro protecting group from arginine residues. Data sourced from Albericio et al. mdpi.comresearchgate.net |

Q & A

Q. What is the role of the Fmoc and NO₂ (nitro) protecting groups in Fmoc-Arg(NO₂)-OH during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary α-amino protector, enabling stepwise peptide elongation via base-mediated deprotection (e.g., piperidine). The nitro (NO₂) group serves as a permanent side-chain protecting group for arginine’s guanidino moiety, preventing undesired side reactions during synthesis. Stability studies show Fmoc-Arg(NO₂)-OH maintains 100% purity in DMF and NBP solvents over 30 days, unlike Boc-protected analogs, which degrade significantly .

Q. How should researchers characterize the purity and stability of Fmoc-Arg(NO₂)-OH in storage or reaction conditions?

- Methodological Answer : Use HPLC with UV detection (e.g., at 220 nm) to monitor purity. Stability tests in solvents like DMF or NBP should be conducted at varying temperatures (RT to 60°C) and time points (0–30 days). For example, Fmoc-Arg(NO₂)-OH shows no degradation in DMF after 30 days, whereas Fmoc-Arg(Boc)₂-OH purity drops to 51.2% under the same conditions .

Q. What are the recommended protocols for dissolving Fmoc-Arg(NO₂)-OH in SPPS?

- Methodological Answer : Dissolve in NBP (N-butylpyrrolidinone) at 60°C for improved solubility and coupling efficiency. Comparative studies show NBP enhances reaction kinetics at elevated temperatures, reducing coupling times compared to DMF. Pre-activate with coupling agents like OxymaPure and DIC for optimal results .

Advanced Research Questions

Q. How do solvent choice (DMF vs. NBP) and temperature affect the coupling efficiency of Fmoc-Arg(NO₂)-OH?

- Methodological Answer : At 60°C in NBP, coupling reactions achieve >95% conversion within 30 minutes due to enhanced solubility and reduced steric hindrance. In contrast, room-temperature reactions in DMF require 120 minutes for similar yields. Kinetic data (e.g., HPLC peak integration) should be used to monitor intermediate formation, such as Fmoc-Arg(NO₂)-Oxyma .

Q. What strategies mitigate side reactions during the incorporation of Fmoc-Arg(NO₂)-OH into peptide sequences with multiple arginine residues?

- Methodological Answer : Use orthogonal protecting groups (e.g., Pbf for one arginine, NO₂ for another) to prevent guanidino group interference. Monitor for diketopiperazine formation or aspartimide side products via LC-MS. Adjust coupling times and solvent polarity (e.g., NBP for sterically hindered residues) to minimize incomplete couplings .

Q. How does Fmoc-Arg(NO₂)-OH compare to Pbf-protected analogs in terms of stability and deprotection efficiency?

- Methodological Answer : Both NO₂ and Pbf groups exhibit >99% stability in DMF/NBP over 30 days. However, NO₂ requires harsher deprotection conditions (e.g., HF or TFMSA), while Pbf is cleaved with TFA. For acid-sensitive peptides, NO₂ is preferable. Validate deprotection completeness via ninhydrin tests or MALDI-TOF .

Q. Can Fmoc-Arg(NO₂)-OH be integrated into advanced delivery systems like PAMAM dendrimers?

- Methodological Answer : Yes. Conjugate via standard Fmoc deprotection and amide bond formation. For example, Fmoc-Arg(NO₂)-OH has been used in nuclear localization signal (NLS) peptide-dendrimer conjugates for gene delivery. Characterize conjugation efficiency using ¹H-NMR or FTIR to confirm arginine incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.